Benzenamine, 3-bromo-N-(diphenylmethylene)-
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Overview
Description
It belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its applications in various fields, including organic synthesis, coordination chemistry, and biological studies.
Preparation Methods
Benzenamine, 3-bromo-N-(diphenylmethylene)- is synthesized through the reaction of an aromatic amine with an aldehyde or ketone. The typical synthetic route involves the condensation of 3-bromoaniline with benzophenone under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzenamine, 3-bromo-N-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the Schiff base can yield the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but generally include N-oxides, amines, and substituted derivatives.
Scientific Research Applications
Benzenamine, 3-bromo-N-(diphenylmethylene)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzenamine, 3-bromo-N-(diphenylmethylene)- involves its interaction with molecular targets through the Schiff base moiety. The carbon-nitrogen double bond can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, the compound’s bromine atom can participate in halogen bonding, affecting its binding affinity and specificity towards biological targets. The pathways involved in its action depend on the specific application and target, ranging from catalytic processes in chemistry to biological interactions in medicinal research.
Comparison with Similar Compounds
Benzenamine, 3-bromo-N-(diphenylmethylene)- can be compared with other Schiff bases and brominated aromatic compounds:
Schiff Bases: Similar compounds include N-(4-bromophenyl)-1,1-diphenylmethanimine and N-(2-bromophenyl)-1,1-diphenylmethanimine.
Brominated Aromatics: Compounds such as 3-bromoaniline and 3-bromobenzaldehyde are structurally related but lack the Schiff base moiety.
Properties
IUPAC Name |
N-(3-bromophenyl)-1,1-diphenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-17-12-7-13-18(14-17)21-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMJOXYIIMQESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020180-02-2 |
Source
|
Record name | benzhydrylidene-(3-bromo-phenyl)-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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